![molecular formula C7H14ClNO B1429519 2-Oxa-7-azaspiro[4.4]nonane hydrochloride CAS No. 1419590-58-1](/img/structure/B1429519.png)

2-Oxa-7-azaspiro[4.4]nonane hydrochloride

Descripción general

Descripción

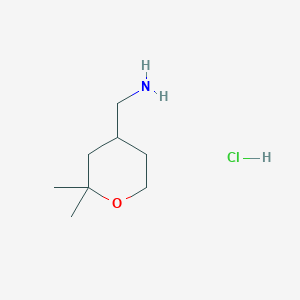

“2-Oxa-7-azaspiro[4.4]nonane hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of “2-Oxa-7-azaspiro[4.4]nonane hydrochloride” is 163.64500 . The exact mass is 163.07600 . The molecular formula is C7H14ClNO .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxa-7-azaspiro[4.4]nonane hydrochloride” are not fully available. The compound is stored in a dry room at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One-Pot Synthesis

2-Oxa-7-azaspiro[4.4]nonane derivatives can be synthesized using a Mn(III)-based reaction, which is simple and efficient. This method maintains the integrity of the pyrrolidinedione ring, a critical component of the 2-oxa-7-azaspiro[4.4]nonanedione scaffold (Huynh, Nguyen, & Nishino, 2017).

Structural Importance in Spiroaminals

The compound is part of the core structure in several natural or synthetic products with significant biological activities. Its complex structure makes it a challenging yet important target for chemical synthesis (Sinibaldi & Canet, 2008).

Oxetane-Fused Benzimidazole Synthesis

It plays a key role in the synthesis of spirocyclic oxetanes and benzimidazoles, showcasing its utility in creating complex chemical structures (Gurry, McArdle, & Aldabbagh, 2015).

Applications in Drug Discovery

Spirocyclic Inhibitors

2-Oxa-7-azaspiro[4.4]nonane is a key component in the development of novel spirocyclic inhibitors, particularly for fatty acid amide hydrolase (FAAH), indicating its potential in therapeutic applications (Meyers et al., 2011).

Anticonvulsant Properties

Certain derivatives of 2-Oxa-7-azaspiro[4.4]nonane have shown promising anticonvulsant properties, suggesting its potential use in epilepsy treatment (Kamiński, Obniska, & Dybała, 2008).

Novel Methodologies in Synthesis

Catalytic Hydrogenation

The compound undergoes transformations under catalytic hydrogenation conditions, which is significant for organic synthesis and drug development (Sukhorukov et al., 2008).

Multifunctional Modules

Its derivatives, such as thia/oxa-azaspiro[3.4]octanes, are synthesized as multifunctional modules for drug discovery, showcasing its versatility in creating diverse medicinal compounds (Li, Rogers-Evans, & Carreira, 2013).

Unique Chemical Structures and Syntheses

Azaspirene, an Angiogenesis Inhibitor

Azaspirene, featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, was discovered as a novel angiogenesis inhibitor, highlighting the compound's potential in cancer research (Asami et al., 2002).

Diverse Synthesis Routes

Multiple routes for synthesizing 1-azaspiro[4.4]nonane and its derivatives showcase its broad utility in organic chemistry and medicinal research (El Bialy, Braun, & Tietze, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

2-oxa-7-azaspiro[4.4]nonane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDSMBVEMCDBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CCOC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-7-azaspiro[4.4]nonane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429436.png)

![2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one](/img/structure/B1429443.png)

![4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol](/img/structure/B1429452.png)

![4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride](/img/structure/B1429453.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1429454.png)

![2-{Naphtho[2,1-b]furan-2-yl}acetic acid](/img/structure/B1429456.png)